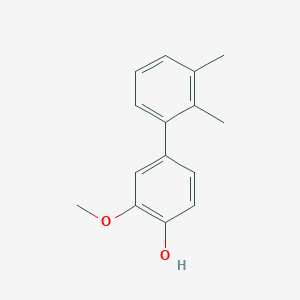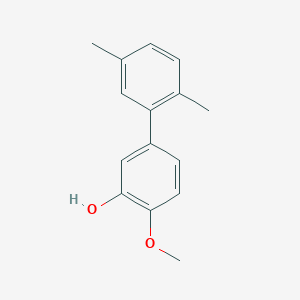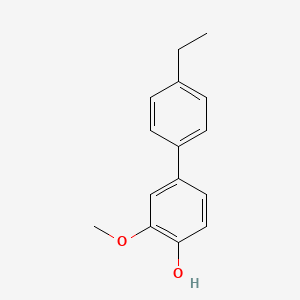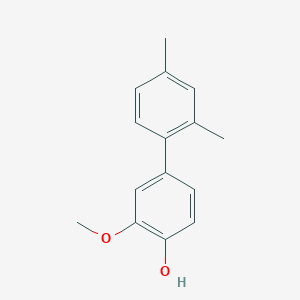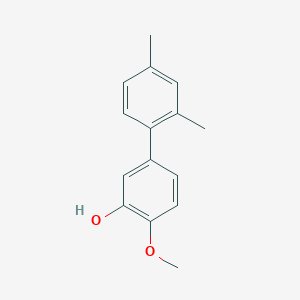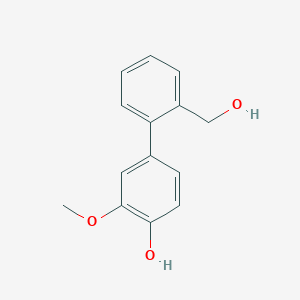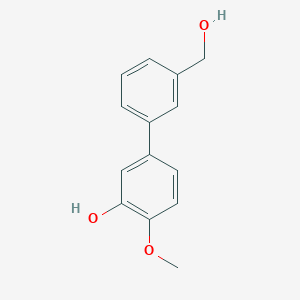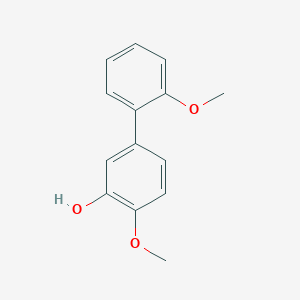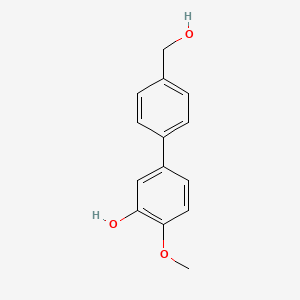
2-Methoxy-4-(4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% (2M4MPP) is an organic compound that has been used in various scientific research applications. It has a wide range of applications in the pharmaceutical industry, biochemistry and physiology, and is often used as a starting material for synthesizing other compounds.
Scientific Research Applications
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% is a versatile compound that has a variety of scientific research applications. It is used in the pharmaceutical industry for the synthesis of drugs, as well as in biochemistry and physiology for the study of biochemical and physiological processes. It has also been used in the synthesis of other compounds and as a starting material for various synthetic pathways. Furthermore, it has been used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% is an organic compound that is capable of undergoing a variety of reactions. It is capable of reacting with other compounds to form covalent bonds, as well as participating in redox reactions. It has also been shown to be capable of undergoing nucleophilic substitution reactions and can be used as a starting material for the synthesis of other compounds.
Biochemical and Physiological Effects
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-tumor effects, as well as being able to modulate the activity of enzymes and proteins involved in various biochemical pathways. Furthermore, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from a variety of sources. Furthermore, it is a relatively stable compound and is not prone to decomposition or degradation. However, it is important to note that 2-Methoxy-4-(4-methoxyphenyl)phenol, 95% is a relatively toxic compound and should be handled with care in the laboratory.
Future Directions
The potential future applications of 2-Methoxy-4-(4-methoxyphenyl)phenol, 95% are numerous. It could be used in the development of new drugs and materials, as well as in the study of biochemical and physiological processes. Furthermore, it could be used in the synthesis of other compounds, and could be used to create new catalysts and other synthetic pathways. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new methods of drug delivery and targeted drug delivery.
Synthesis Methods
2-Methoxy-4-(4-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is through a reaction of p-methoxybenzaldehyde with 4-methoxyphenol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid. This reaction is typically carried out at a temperature of 80-120°C and yields a product of 95% purity. Other methods of synthesis have also been developed, such as the reaction of p-methoxybenzaldehyde with sodium hydroxide or sodium bicarbonate in the presence of anhydrous ethanol.
properties
IUPAC Name |
2-methoxy-4-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-3-10(4-7-12)11-5-8-13(15)14(9-11)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXVESXXEGLUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685475 |
Source


|
| Record name | 3,4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-methoxyphenyl)phenol | |
CAS RN |
899827-14-6 |
Source


|
| Record name | 3,4'-Dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

